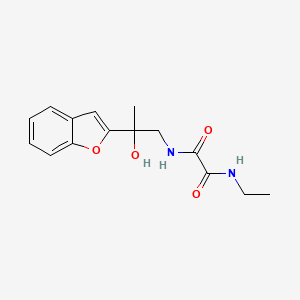![molecular formula C10H11ClN2O B2529468 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one CAS No. 17826-71-0](/img/structure/B2529468.png)
1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one
Description
The compound "1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one" is a derivative of pyrazolidinone, which is a class of compounds known for their biological activities. The presence of the 4-chlorophenyl group suggests potential for various biological interactions, as seen in similar compounds that have been synthesized and tested for antifungal and antitubercular activities . These compounds, including various pyrazole derivatives, have shown promising results against pathogenic strains of fungi and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one has been achieved through a solvent-free method, which involves grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method represents an environmentally friendly approach to synthesis, avoiding the use of solvents and potentially offering a more sustainable production method for such compounds. Other related compounds have been synthesized using different methods, including microwave-accelerated synthesis , and condensation/cyclisation reactions .
Molecular Structure Analysis
The molecular structure of related pyrazoline derivatives has been characterized using various techniques, including IR and X-ray single crystal diffraction . Density functional theory (DFT) calculations have been performed to predict the geometry and vibrational frequencies of these compounds, which have been found to be in good agreement with experimental data . The crystal and molecular structures of other pyrazol-3-one derivatives have also been examined, confirming the tautomeric forms and intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of pyrazolidin-3-one derivatives can be inferred from studies on similar compounds. For instance, 4-alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives have been evaluated as inhibitors of bacterial cell wall biosynthesis, with several showing good activity against specific bacterial strains . This suggests that the 1-(4-chlorophenyl)pyrazolidin-3-one could potentially undergo reactions that enable it to act as an inhibitor of biological processes in microorganisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives can be complex, as evidenced by the detailed analysis of vibrational frequencies and thermodynamic properties at different temperatures . The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a significant role in the stability and properties of these compounds . For example, the crystal packing of a related pyrazoline compound is dominated by weak C-H...π interactions, which contribute to an efficient packing within the crystal structure .
Scientific Research Applications
Green Synthesis Approach
A noteworthy advancement in the synthesis of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one involves a solvent-free method, highlighting the shift towards more environmentally friendly chemical processes. This method utilizes a ball mill for grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base, offering an efficient and green alternative to traditional synthesis methods. This approach not only simplifies the synthesis process but also aligns with the principles of green chemistry by eliminating the use of solvents (Zhang et al., 2018).
Antimicrobial Applications
The compound and its derivatives have been explored for their potential antimicrobial applications. Novel compounds synthesized from 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one have shown variable and modest activities against a range of bacteria and fungi. These findings suggest the compound's role in the development of new antimicrobial agents, with certain derivatives demonstrating potent effects against specific strains of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans (B'Bhatt & Sharma, 2017).
Anticancer and Antimicrobial Agents
Research on new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one, has demonstrated significant anticancer activity alongside their antimicrobial effects. These compounds were tested against a panel of 60 cancer cell lines, revealing high potency in certain derivatives. The dual functionality of these compounds as both anticancer and antimicrobial agents marks an important step in the development of multipurpose pharmaceuticals (Katariya et al., 2021).
Novel Derivatives and Their Potentials
Further studies have led to the synthesis of novel pyrazole derivatives, showing promise as antimicrobial and anticancer agents. These derivatives exhibit higher anticancer activity compared to some standard drugs in trials, highlighting the compound's versatility and its derivatives' potential in pharmaceutical development (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOLTMHYVIZTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324269 | |
| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one | |
CAS RN |
17826-71-0 | |
| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)
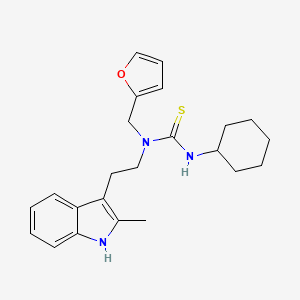
![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)
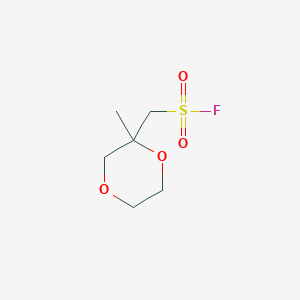
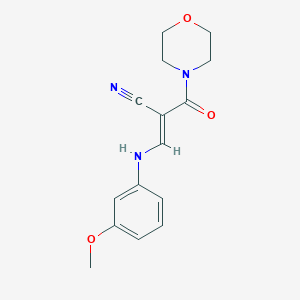
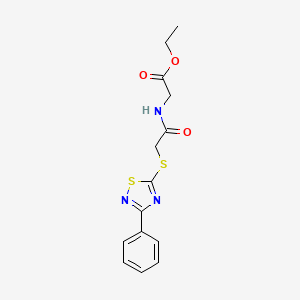


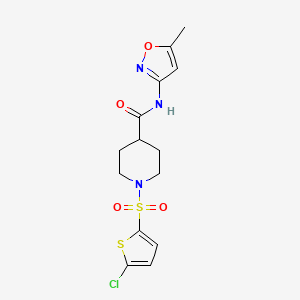
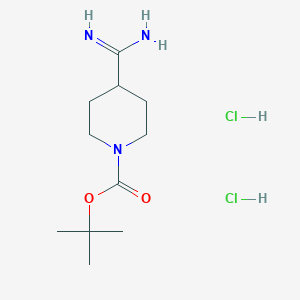
![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)
